1-Bromododecane-1-D2
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Overview
Description
1-Bromododecane-1-D2 is a deuterated derivative of 1-Bromododecane, a bromoalkane with the chemical formula Br(CH₂)₁₁CH₃. This compound is a colorless liquid used primarily as a long-chain alkylating agent to enhance the lipophilicity and hydrophobicity of organic molecules for various biological applications .
Preparation Methods
1-Bromododecane-1-D2 can be synthesized through several methods:
Free-Radical Addition: This method involves the free-radical addition of hydrogen bromide to 1-dodecene, resulting in anti-Markovnikov addition and the formation of the 1-bromo derivative.
Hydrobromic Acid and Sulfuric Acid Treatment: Another method involves treating dodecanol with hydrobromic acid and sulfuric acid, leading to the formation of 1-Bromododecane.
Chemical Reactions Analysis
1-Bromododecane-1-D2 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions and hydrogen peroxide for oxidation reactions. .
Scientific Research Applications
1-Bromododecane-1-D2 has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromododecane-1-D2 involves its role as an alkylating agent. It reacts with nucleophiles, introducing a long alkyl chain that increases the lipophilicity and hydrophobicity of the target molecule. This modification can affect the molecule’s solubility, processability, and biological activity .
Comparison with Similar Compounds
1-Bromododecane-1-D2 can be compared with other similar compounds, such as:
1-Bromobutane: A shorter chain bromoalkane with similar reactivity but different physical properties.
1-Bromohexane: Another bromoalkane with a shorter chain length, used for similar applications but with different solubility and hydrophobicity characteristics.
Dodecanol: The alcohol precursor to 1-Bromododecane, used in different chemical reactions and applications.
This compound stands out due to its deuterated nature, which can be useful in specific research applications requiring isotopic labeling.
Properties
IUPAC Name |
1-bromo-1,1-dideuteriododecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i12D2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNBZIONSLZBU-XUWBISKJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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